molecular formula C11H11BrO3 B062002 3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid CAS No. 175135-12-3

3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid

Cat. No. B062002
M. Wt: 271.11 g/mol
InChI Key: ZMQAXIQIWCZKPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to "3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid" involves multiple steps, including bromination, esterification, and oxidation. For instance, a study on the synthesis of enantiomerically pure diarylethanes starting from related bromo-chlorophenyl and ethoxyphenyl compounds demonstrates a scalable and efficient methodology, hinting at the possibility of applying similar techniques for the synthesis of our compound of interest (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through X-ray crystallography and spectroscopic methods. These studies reveal centrosymmetric space groups, intramolecular hydrogen bonding, and intermolecular interactions, which are critical for understanding the molecular structure of "3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid" (Venkatesan et al., 2016).

Chemical Reactions and Properties

Research on similar compounds has shown a variety of chemical reactions, including hydroboration-thermal isomerization-oxidation and cross-coupling reactions, which could be relevant for modifying or synthesizing derivatives of our compound of interest (Zaidlewicz & Wolan, 2002).

Physical Properties Analysis

Physical properties, such as crystal packing, hydrogen bond interactions, and lattice energies, have been analyzed for structurally similar compounds. These studies provide insights into the stability and physical characteristics that can be expected for "3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid" (Yang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, can be inferred from studies on related compounds. For example, the reactivity of bromo- and ethoxy-substituted compounds towards electrophilic and nucleophilic agents provides a foundation for understanding the chemical behavior of "3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid" (Pimenova et al., 2003).

Scientific Research Applications

Applications in Chemistry and Material Science

Research in the field of chemistry has explored compounds with similar structures or functionalities for diverse applications. Phosphonic acids, for example, are employed across a wide spectrum of fields due to their bioactive properties, ability to target bones, and utility in designing supramolecular materials. These compounds are synthesized through various methods, including dealkylation of dialkyl phosphonates, showcasing the versatility and importance of functional groups similar to those in 3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid (Sevrain et al., 2017).

Biological and Pharmacological Effects

In the realm of biology and pharmacology, chlorogenic acid (CGA) is highlighted for its vast biological and therapeutic roles, including antioxidant, anti-inflammatory, and cardioprotective activities. CGA, like 3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid, features an aromatic ring with functional groups that contribute to its biological efficacy. This underscores the potential for compounds with similar structural attributes to exhibit significant biological activities (Naveed et al., 2018).

Environmental and Ecological Insights

Studies have also addressed the environmental impact and ecological behavior of chemical compounds, providing a framework for assessing the environmental fate of substances like 3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid. For instance, the biodegradation and ecotoxicity of nonylphenol ethoxylates (NPE) have been extensively researched, illuminating the pathways and effects of chemical pollutants in aquatic environments. Such studies are crucial for understanding how structurally related compounds might interact with and affect ecosystems (Staples et al., 2004).

properties

IUPAC Name

3-(5-bromo-2-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQAXIQIWCZKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352698
Record name 3-(5-Bromo-2-ethoxyphenyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-ethoxyphenyl)prop-2-enoic acid

CAS RN

175135-12-3
Record name 3-(5-Bromo-2-ethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Bromo-2-ethoxyphenyl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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